3-Nitro-L-tyrosine vs. L-Tyrosine: Increased Electrode Potential Reflecting Altered Reactivity
The introduction of a nitro group at the 3-position significantly elevates the electrode potential of the tyrosine derivative compared to the parent amino acid. This higher potential reflects the electron-withdrawing nature of the nitro group, making 3-Nitro-L-tyrosine a less easily oxidized species and fundamentally altering its behavior in electron transfer reactions within proteins [1].
| Evidence Dimension | Standard Electrode Potential (E°' at pH 7) |
|---|---|
| Target Compound Data | Higher than 0.97 V (exact value not provided in abstract, only stated as 'higher' for the N-acetyl derivative). |
| Comparator Or Baseline | L-Tyrosine: E°'(TyrO(•),H(+)/TyrOH) = 0.97 ± 0.01 V at pH 7 |
| Quantified Difference | Electrode potential is higher than that of tyrosine. |
| Conditions | Cyclic voltammetry and pulse radiolysis; pH 7.4 buffer. |
Why This Matters
This confirms that 3-Nitro-L-tyrosine is not a simple surrogate for L-tyrosine in studies of protein redox chemistry, electron transfer, or radical formation, requiring its specific use for accurate modeling.
- [1] Mahmoudi, L., Kissner, R., Nauser, T., & Koppenol, W. H. (2016). Electrode Potentials of l-Tryptophan, l-Tyrosine, 3-Nitro-l-tyrosine, 2,3-Difluoro-l-tyrosine, and 2,3,5-Trifluoro-l-tyrosine. Biochemistry, 55(20), 2849-2856. View Source
